N-benzyl-4-methylpyrimidin-2-amine
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Overview
Description
N-benzyl-4-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C12H13N3 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-methylpyrimidin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with 4-methylpyrimidine-2-amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-benzyl-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-phenylpyrimidin-4-amine
- N-benzyl-2-chloro-4-methylpyrimidin-6-amine
- N-benzyl-4-chloro-6-methylpyrimidin-2-amine
Uniqueness
N-benzyl-4-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-benzyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-7-8-13-12(15-10)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,15) |
InChI Key |
CZMJRTJCTRBBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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